6-Hydroxyluteolin 7-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity
6-Hydroxyluteolin 7-glucoside: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Hydroxyluteolin 7-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. This document details its natural occurrences, comprehensive isolation and purification protocols, and an exploration of its biological activities and associated signaling pathways.
Natural Sources of 6-Hydroxyluteolin 7-glucoside
6-Hydroxyluteolin 7-glucoside is a naturally occurring flavonoid found in a variety of plant species. Its distribution is particularly notable within the Asteraceae and Lamiaceae families. This section summarizes the key botanical sources of this compound.
Table 1: Natural Sources of 6-Hydroxyluteolin 7-glucoside and Quantitative Data
| Plant Family | Species | Plant Part | Method of Analysis | Concentration/Yield | Purity | Reference(s) |
| Lamiaceae | Salvia plebeia R.Br. | Aerial parts | HPLC-UV | 100.63 mg/g of ethanolic extract | Not specified | [1] |
| Lamiaceae | Salvia plebeia R.Br. | Whole plant | HPLC | 108.74 ± 0.95 mg/g of methanolic extract | Not specified | [2] |
| Lamiaceae | Salvia officinalis | Not specified | Not specified | Reported presence | Not specified | [3] |
| Lamiaceae | Salvia fruticosa | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |
| Lamiaceae | Salvia pomifera | Not specified | HPLC-DAD/LC-(ESI)-MS/MS | Tentatively identified | Not specified | |
| Asteraceae | Athrixia phylicoides DC. | Not specified | HPLC-DAD | Major antioxidant compound | Not specified | [4] |
| Asteraceae | Tanacetum vulgare | Not specified | Not specified | Reported presence | Not specified | [5] |
| Asteraceae | Tanacetum parthenium | Leaves and flowers | Not specified | Reported presence | Not specified | [6] |
| Asteraceae | Cotula cinerea | Not specified | Not specified | Reported presence | Not specified | [3] |
| Asteraceae | Neurolaena oaxacana | Not specified | Not specified | Isolated | Not specified | [6] |
| Asteraceae | Artemisia jacutica | Not specified | Not specified | Detected | Not specified | [6] |
| Bromeliaceae | Vriesea sanguinolenta | Not specified | Not specified | Isolated (as rhamnoside) | Not specified | [7] |
| Leguminosae | Euchresta formosana | Not specified | Not specified | Reported presence | Not specified | [5] |
| Commercial | Not applicable | Not applicable | Not applicable | Not applicable | 99.84% |
Isolation and Purification Protocols
The isolation of 6-Hydroxyluteolin 7-glucoside from its natural sources typically involves a multi-step process combining extraction and various chromatographic techniques. Below are detailed methodologies based on successful isolation from Salvia plebeia and Athrixia phylicoides.
General Extraction Methodology
A common initial step is solvent extraction from the dried and powdered plant material.
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Hot Water Extraction (for Salvia plebeia) :
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Mix 85 kg of ground Salvia plebeia leaves with water.
-
Heat the mixture at 85°C for 8 hours.
-
Filter the extract.
-
Dry the filtrate using a spray dryer to obtain a powder. The reported yield for this process is approximately 34%.
-
-
Ethanolic/Methanolic Extraction :
-
Macerate the dried plant material with ethanol or methanol at room temperature or with heating.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Chromatographic Purification
Following extraction, a series of chromatographic steps are employed to isolate and purify 6-Hydroxyluteolin 7-glucoside.
Protocol 1: Isolation from Salvia plebeia using Silica Gel and Sephadex LH-20 Chromatography
This protocol is based on the successful isolation of flavonoids from Salvia plebeia.
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Silica Gel Column Chromatography :
-
Stationary Phase : Silica gel.
-
Mobile Phase : A gradient of chloroform and methanol is commonly used for flavonoid separation. Start with a non-polar solvent system and gradually increase the polarity by increasing the proportion of methanol.
-
Procedure :
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with the gradient solvent system.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing the target compound.
-
Pool the fractions rich in 6-Hydroxyluteolin 7-glucoside.
-
-
-
Sephadex LH-20 Column Chromatography :
-
Stationary Phase : Sephadex LH-20, a lipophilic-hydrophilic gel filtration medium.[8]
-
Mobile Phase : Methanol is a common eluent for separating flavonoids on Sephadex LH-20.[4][9]
-
Procedure :
-
Concentrate the pooled fractions from the silica gel chromatography.
-
Dissolve the concentrated material in methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to isolate the pure 6-Hydroxyluteolin 7-glucoside.
-
-
Protocol 2: Isolation from Athrixia phylicoides using Countercurrent and Preparative HPLC
This advanced protocol has been successfully used to isolate 6-Hydroxyluteolin 7-glucoside as a major antioxidant from Athrixia phylicoides.[4][10]
-
Liquid-Liquid Partitioning :
-
Procedure :
-
Dissolve the crude extract in a suitable solvent mixture (e.g., water-methanol).
-
Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, n-butanol) to achieve initial fractionation. 6-Hydroxyluteolin 7-glucoside, being a polar glycoside, is expected to partition into the more polar fractions like ethyl acetate or n-butanol.
-
-
-
High-Speed Countercurrent Chromatography (HSCCC) :
-
Two-Phase Solvent System : A system composed of ethyl acetate-n-butanol-water is effective for the separation of 6-Hydroxyluteolin 7-glucoside.[4] The optimal ratio should be determined empirically.
-
Procedure :
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the enriched fraction from the liquid-liquid partitioning step.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Collect fractions and analyze them by analytical HPLC to locate the target compound.
-
-
-
Semi-Preparative Reversed-Phase HPLC :
-
This is the final polishing step to achieve high purity.[4] The analytical HPLC method described for Salvia plebeia can be scaled up for this purpose.[3]
-
Column : A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase : A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Gradient Program (adapted from analytical method) :
-
0-20 min: 5% to 25% B
-
20-45 min: 25% to 50% B
-
45-55 min: 50% to 90% B
-
55-65 min: Hold at 95% B
-
65-70 min: Re-equilibrate at 5% B
-
-
Flow Rate : Typically in the range of 2-5 mL/min for a semi-preparative column.
-
Detection : UV detector at 345 nm.
-
Procedure :
-
Dissolve the HSCCC-purified fraction in the initial mobile phase.
-
Inject the sample onto the semi-preparative HPLC column.
-
Collect the peak corresponding to 6-Hydroxyluteolin 7-glucoside (retention time around 20.8 minutes in the analytical method).
-
Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (MS, NMR).
-
-
Biological Activity and Signaling Pathways
6-Hydroxyluteolin 7-glucoside has demonstrated significant anti-inflammatory properties. While detailed signaling pathway studies specifically for this compound are emerging, research on the closely related luteolin-7-O-glucoside provides a strong indication of its likely mechanisms of action.
Known Anti-inflammatory Effects
-
Inhibition of Pro-inflammatory Cytokines : A bioavailable fraction containing 6-hydroxyluteolin-7-O-glucoside has been shown to significantly inhibit the secretion of TNF-α, IL-1β, and IL-6 in a human THP-1 macrophage model.[6][11]
-
Modulation of Arachidonic Acid Metabolism : Flavonoids, including 6-Hydroxyluteolin 7-glucoside, are known to inhibit key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes.[6]
Probable Signaling Pathways (inferred from Luteolin-7-O-glucoside)
-
NF-κB Signaling Pathway : Luteolin-7-O-glucoside has been shown to impede the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and COX-2.[1][12][13] This inhibition is thought to occur through the suppression of Akt phosphorylation.[1]
-
MAPK Signaling Pathway : The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Luteolin-7-O-glucoside has been demonstrated to activate heme oxygenase-1 (HO-1) expression through the regulation of p38 and c-Jun NH2-terminal kinase (JNK), which are components of the MAPK pathway.[14] This contributes to its antioxidative potential.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of 6-Hydroxyluteolin 7-glucoside.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB pathway by 6-Hydroxyluteolin 7-glucoside.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 3. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 4. 6-Hydroxyluteolin 7-glucoside | 54300-65-1 | Benchchem [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. prep-hplc.com [prep-hplc.com]
- 8. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of countercurrent chromatography during isolation of 6-hydroxyluteolin-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
